molecular formula C15H14N2O2 B7469384 N-(4-acetylphenyl)-6-methylpyridine-2-carboxamide

N-(4-acetylphenyl)-6-methylpyridine-2-carboxamide

Cat. No.: B7469384
M. Wt: 254.28 g/mol
InChI Key: BMGBMAFHQOMOTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-6-methylpyridine-2-carboxamide (abbreviated as AMPA) is a chemical compound that belongs to the class of pyridine carboxamides. It has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-6-methylpyridine-2-carboxamide involves the binding of the compound to the this compound receptor, which leads to the opening of the ion channel and the influx of sodium ions into the neuron. This results in the depolarization of the membrane potential and the generation of an action potential. The activation of the this compound receptor by this compound also leads to the activation of downstream signaling pathways, which are involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its activation of the this compound receptor. The influx of sodium ions into the neuron leads to the depolarization of the membrane potential and the generation of an action potential. This can result in the release of neurotransmitters, such as glutamate, which can activate downstream signaling pathways and lead to the regulation of synaptic plasticity and memory formation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-acetylphenyl)-6-methylpyridine-2-carboxamide in lab experiments is its selectivity for the this compound receptor, which allows for the specific activation of this receptor without affecting other receptors. This can be useful in studying the role of the this compound receptor in various physiological and pathological conditions. However, one of the limitations of using this compound is its short duration of action, which can make it difficult to study long-term effects.

Future Directions

There are several future directions for the study of N-(4-acetylphenyl)-6-methylpyridine-2-carboxamide. One area of research is the development of more potent and selective this compound receptor agonists that can be used in the treatment of neurological disorders such as Alzheimer's disease and epilepsy. Another area of research is the study of the downstream signaling pathways that are activated by the this compound receptor, which can provide insights into the regulation of synaptic plasticity and memory formation. Additionally, the use of this compound in combination with other compounds, such as NMDA receptor antagonists, can provide new avenues for the study of synaptic plasticity and memory formation.

Synthesis Methods

The synthesis of N-(4-acetylphenyl)-6-methylpyridine-2-carboxamide involves the reaction between 4-acetylphenylhydrazine and 6-methyl-2-pyridinecarboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is purified using column chromatography to obtain pure this compound.

Scientific Research Applications

N-(4-acetylphenyl)-6-methylpyridine-2-carboxamide has been extensively used in scientific research, particularly in the field of neuroscience. It is a selective agonist of the this compound receptor, which is a type of ionotropic glutamate receptor that mediates fast synaptic transmission in the central nervous system. The activation of the this compound receptor by this compound leads to the influx of sodium ions into the neuron, resulting in the depolarization of the membrane potential and the generation of an action potential.

Properties

IUPAC Name

N-(4-acetylphenyl)-6-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-10-4-3-5-14(16-10)15(19)17-13-8-6-12(7-9-13)11(2)18/h3-9H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGBMAFHQOMOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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